molecular formula C5H5N3O3 B3071970 (3-nitro-1H-pyrazol-1-yl)acetaldehyde CAS No. 1015939-63-5

(3-nitro-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B3071970
CAS No.: 1015939-63-5
M. Wt: 155.11 g/mol
InChI Key: XFYJKWATCQHSCY-UHFFFAOYSA-N
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Description

(3-Nitro-1H-pyrazol-1-yl)acetaldehyde is a chemical compound with the molecular formula C5H5N3O3 and a molecular weight of 155.11 g/mol . It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-nitro-1H-pyrazol-1-yl)acetaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitropyrazole with acetaldehyde under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(3-Nitro-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Nitro-1H-pyrazol-1-yl)acetaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-nitro-1H-pyrazol-1-yl)acetaldehyde involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Nitro-1H-pyrazol-1-yl)acetaldehyde is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. This positioning can affect the compound’s electronic properties and its ability to participate in specific chemical reactions .

Properties

IUPAC Name

2-(3-nitropyrazol-1-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c9-4-3-7-2-1-5(6-7)8(10)11/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYJKWATCQHSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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